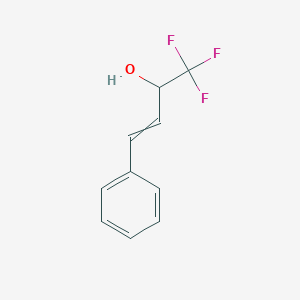![molecular formula C15H19F6N3S B12515387 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea is a synthetic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethyl groups, a dimethylamino group, and a thiourea moiety, which contribute to its distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 1-(dimethylamino)-2-methylpropyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-cancer agent and its ability to modulate biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to active sites of enzymes, inhibiting their activity and modulating various biochemical processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)cyclohexyl]thiourea
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)ethyl]thiourea
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)propyl]thiourea
Uniqueness
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both trifluoromethyl and dimethylamino groups enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H19F6N3S |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea |
InChI |
InChI=1S/C15H19F6N3S/c1-8(2)12(24(3)4)23-13(25)22-11-6-9(14(16,17)18)5-10(7-11)15(19,20)21/h5-8,12H,1-4H3,(H2,22,23,25) |
Clave InChI |
DOMOYTICELDRIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)


![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)


